Structural Distinction vs. 4-Morpholino Analog: Absence of Hydrogen-Bond Acceptors Alters Predicted Ligand Efficiency
In the absence of direct biochemical assay data for this compound, the most defensible differentiation is structural. 3-(Dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide possesses a dimethylamino substituent at the meta position of the benzamide ring, whereas the closest cataloged analog—4-morpholino-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034448-02-5)—bears a morpholine ring at the para position . The morpholine oxygen introduces an additional hydrogen-bond acceptor and increases polar surface area, which is predicted to reduce passive membrane permeability relative to the dimethylamino variant. Conversely, the dimethylamino group provides a higher calculated logP and a titratable basic center (predicted pKa ~8.5–9.5) that can enhance lysosomal sequestration but may also improve solubility in acidic environments. These physicochemical differences are relevant because the FABP4 binding pocket favors hydrophobic interactions, and excessive polarity is known to compromise cellular activity in this target class [1].
| Evidence Dimension | Predicted physicochemical property differences (in silico) |
|---|---|
| Target Compound Data | Dimethylamino substituent (meta); no H-bond acceptor on substituent; predicted lower TPSA, higher logP |
| Comparator Or Baseline | 4-Morpholino analog (CAS 2034448-02-5); para-morpholine with ether oxygen H-bond acceptor; predicted higher TPSA, lower logP |
| Quantified Difference | Not experimentally quantified; difference inferred from structural comparison and class-level FABP SAR trends |
| Conditions | In silico comparison based on chemical structure; FABP4/5 inhibitor class SAR context from US Patent 9,353,102 |
Why This Matters
For procurement decisions in a FABP-focused screening campaign, the dimethylamino derivative is expected to exhibit superior membrane permeability over the morpholine analog, making it the more suitable choice for cellular assays where intracellular target engagement is required.
- [1] Buettelmann, B., Ceccarelli, S.M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., Richter, H. Non-annulated thiophenylamides. U.S. Patent 9,353,102 B2, filed March 11, 2015, and issued May 31, 2016. Assignee: Hoffmann-La Roche Inc. View Source
